![molecular formula C15H11N3OS B13747876 2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol CAS No. 1132827-30-5](/img/structure/B13747876.png)
2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an imidazo[2,1-b][1,3]benzothiazole core, which is known for its biological activity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol typically involves the condensation of 2-aminobenzothiazole with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon and hydrogen gas are frequently used for reduction reactions.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under conditions like reflux in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Wirkmechanismus
The mechanism of action of 2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol involves its interaction with cellular targets and pathways. As a radiosensitizer, it enhances the generation of free radicals and inhibits DNA repair mechanisms, leading to increased DNA damage and cell death in cancer cells. The compound’s ability to bind to specific proteins and enzymes also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol
- 2-(4-Methylphenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol
- 2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol
Uniqueness
2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol is unique due to its amino group, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry. Its effectiveness as a radiosensitizer also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
1132827-30-5 |
---|---|
Molekularformel |
C15H11N3OS |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
2-(4-aminophenyl)imidazo[2,1-b][1,3]benzothiazol-6-ol |
InChI |
InChI=1S/C15H11N3OS/c16-10-3-1-9(2-4-10)12-8-18-13-6-5-11(19)7-14(13)20-15(18)17-12/h1-8,19H,16H2 |
InChI-Schlüssel |
HTPOSANNBYPDRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)O)SC3=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.